Product packaging for N-(4-Methylphenyl)-4-nitrobenzamide(Cat. No.:CAS No. 6917-08-4)

N-(4-Methylphenyl)-4-nitrobenzamide

Cat. No.: B188100
CAS No.: 6917-08-4
M. Wt: 256.26 g/mol
InChI Key: DGGPXDZCZMNNJB-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-4-nitrobenzamide ( CID 591812) is a benzamide derivative with the molecular formula C14H12N2O3 . This compound is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Benzamide compounds are prominent scaffolds in medicinal chemistry and are known to exhibit a wide spectrum of biological activities. Research into structurally similar nitrobenzamide derivatives has revealed potential in several therapeutic areas. Notably, such compounds have been investigated as α-glucosidase and α-amylase inhibitors for the management of type-II diabetes, with some derivatives showing significant inhibitory potential in vitro . Other 4-nitro-N-phenylbenzamide analogs have been synthesized and evaluated for their anticonvulsant activity . Furthermore, benzamide cores are frequently explored in the development of novel anticancer and anti-inflammatory agents . The presence of both the benzamide group and the nitro substituent on this molecular framework provides a versatile building block for further chemical exploration in drug discovery and development. Researchers can utilize this compound in structure-activity relationship (SAR) studies, as a precursor for the synthesis of more complex molecules, or in biochemical screening assays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O3 B188100 N-(4-Methylphenyl)-4-nitrobenzamide CAS No. 6917-08-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methylphenyl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-10-2-6-12(7-3-10)15-14(17)11-4-8-13(9-5-11)16(18)19/h2-9H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGPXDZCZMNNJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343727
Record name N-(4-Methylphenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6917-08-4
Record name N-(4-Methylphenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 4 Methylphenyl 4 Nitrobenzamide and Analogues

Established Synthetic Pathways for Amide Bond Formation

The creation of the amide linkage in N-(4-methylphenyl)-4-nitrobenzamide is most commonly achieved by reacting a derivative of 4-nitrobenzoic acid with 4-methylaniline (p-toluidine). The specific conditions and reagents used can be tailored to optimize the yield and purity of the resulting amide.

A prevalent and highly effective method for forming N-arylbenzamides is the condensation reaction between an aroyl chloride and an arylamine. The high reactivity of the acyl chloride functional group facilitates the nucleophilic attack by the amine, leading to the desired amide product.

The reaction of 4-nitrobenzoyl chloride with 4-methylaniline is frequently carried out in the presence of pyridine (B92270). In this protocol, pyridine serves a dual role as a solvent and a base, effectively scavenging the hydrogen chloride gas that is generated as a byproduct of the reaction. This removal of HCl shifts the reaction equilibrium towards the formation of the amide. A typical laboratory-scale synthesis involves dissolving 4-methylaniline in pyridine, followed by the careful, often portion-wise, addition of 4-nitrobenzoyl chloride. The reaction is generally conducted at room temperature with stirring. Upon completion, the reaction mixture is poured into a large volume of water, causing the water-insoluble this compound to precipitate out of solution. This straightforward procedure is favored for its mild conditions and consistently good yields.

An alternative to using a pre-synthesized acyl chloride is to generate it in situ from the corresponding carboxylic acid. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. In this one-pot synthesis, 4-nitrobenzoic acid is first treated with thionyl chloride, which may be used in excess as both a reagent and a solvent. This initial step converts the carboxylic acid into the more reactive 4-nitrobenzoyl chloride. After the formation of the acyl chloride is complete, 4-methylaniline is added directly to the reaction mixture. The ensuing condensation reaction proceeds to form this compound. This method is advantageous as it bypasses the need to isolate and purify the often moisture-sensitive acyl chloride intermediate.

The Schotten-Baumann reaction offers a classic and practical approach for the synthesis of amides, particularly on a larger scale. This method is characterized by its biphasic reaction conditions, typically involving an organic solvent and an aqueous alkaline solution. For the synthesis of this compound, 4-nitrobenzoyl chloride is dissolved in an inert organic solvent, and this solution is then vigorously stirred with an aqueous solution containing 4-methylaniline and a base, such as sodium hydroxide (B78521). The base neutralizes the hydrochloric acid byproduct, while the reaction between the acyl chloride and the amine occurs at the interface of the two liquid phases. This technique is robust and utilizes inexpensive reagents, making it an economically viable option for amide synthesis.

Beyond traditional condensation reactions, another synthetic avenue to N-substituted benzamides involves the ring-opening of heterocyclic compounds. This approach provides an alternative disconnection for accessing the target amide structure.

Benzoxazin-4-one derivatives have been identified as viable precursors for the synthesis of N-arylbenzamides. Specifically, the reaction of a 2-aryl-1,3-benzoxazin-4-one with an amine can lead to the formation of an N-substituted benzamide (B126). In the context of synthesizing this compound, a 2-(4-nitrophenyl)-1,3-benzoxazin-4-one derivative would be treated with 4-methylaniline. The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the benzoxazinone (B8607429) ring. This is followed by the opening of the heterocyclic ring and subsequent rearrangement to yield the thermodynamically stable amide product. This methodology offers a versatile route to a diverse range of benzamide analogues by varying both the benzoxazinone and the amine starting materials.

Ring-Opening Reactions for Benzamide Synthesis

Catalytic Enhancements in Ring-Opening Transformations

The synthesis of N-aryl benzamides can be accomplished through the ring-opening of benzoxazinone precursors. For instance, a method for producing a related bis-amide, N-(4-methylphenyl)-2-(3-nitro-benzamido)benzamide, involves the ring-opening of 2-(3-nitrophenyl)-4H-benzoxazin-4-one using 4-methyl aniline (B41778). bohrium.com This reaction demonstrates a pathway where an amine nucleophile attacks the carbonyl carbon of the benzoxazinone ring, leading to its opening and the formation of a new amide bond. This approach can be valuable for creating complex amide structures in a single step. bohrium.com

Table 1: Example of Ring-Opening Synthesis for a Benzamide Analogue

Reactant 1Reactant 2ProductReference
2-(3-nitrophenyl)-4H-benzoxazin-4-one4-methyl anilineN-(4-methylphenyl)-2-(3-nitro-benzamido)benzamide bohrium.com

Advanced Synthetic Approaches and Process Optimization

The most direct synthesis of this compound involves the reaction of 4-nitrobenzoyl chloride with p-toluidine (B81030) (4-methylaniline). In a typical procedure, the aniline is dissolved in pyridine, and 4-nitrobenzoyl chloride is added. The mixture is then heated under reflux for several hours. google.com Upon cooling and addition to ice water, the product precipitates and can be purified by recrystallization. google.com This method has been reported to produce a high yield of the desired amide. google.com

Process optimization for such syntheses can involve screening different solvents, bases, and reaction temperatures to maximize yield and minimize reaction time. Advanced approaches may include the use of novel coupling agents or catalytic systems to facilitate the amide bond formation under milder conditions. Furthermore, the synthesis of precursors can be optimized; for example, N-acetoxy-N-chloro-4-nitrobenzamide has been developed as a novel and efficient electrophilic chlorination reagent, highlighting the continuous development of reagents that can be used to synthesize complex starting materials. enamine.net

Table 2: Synthesis of this compound

Reactant 1Reactant 2SolventKey ConditionsYieldReference
4-nitrobenzoyl chloride4-methylanilinePyridineReflux for 4 hours93% google.com

Derivatization Strategies for this compound

The structure of this compound features several reactive sites—the nitro group, the amide linkage, and the aromatic rings—that allow for a variety of derivatization strategies.

Reduction of the Nitro Group to Amino Functionality

The nitro group of this compound can be readily reduced to a primary amino group, yielding N-(4-methylphenyl)-4-aminobenzamide. This transformation is a fundamental step in the synthesis of more complex molecules. A variety of reducing agents can be employed for this purpose, with the choice often depending on the desired selectivity and the presence of other functional groups. organic-chemistry.org

Commonly used methods include catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst or using chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid. Metal-free reduction methods have also been developed, using reagents such as tetrahydroxydiboron (B82485) in water, which offers good functional group tolerance. organic-chemistry.org

Table 3: Reagents for Nitro Group Reduction

ReagentConditionsKey FeaturesReference
Hydrogen gas with Pd/CStandard catalytic hydrogenationCommon and efficient method
Tin(II) chloride (SnCl₂)In hydrochloric acidClassical chemical reduction
TetrahydroxydiboronIn waterMetal-free, mild conditions organic-chemistry.org
B₂pin₂ with KOtBuIn isopropanolMetal-free, chemoselective organic-chemistry.org

Nucleophilic Aromatic Substitution Reactions

The presence of the strongly electron-withdrawing nitro group on the benzoyl ring makes this compound a candidate for nucleophilic aromatic substitution (NAS). masterorganicchemistry.comlibretexts.org In this type of reaction, a nucleophile attacks the carbon atom to which the nitro group is attached, leading to the displacement of the nitro group. smolecule.com

For NAS to occur, the aromatic ring must be "activated" by electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. libretexts.org This stabilizes the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org While the nitro group itself can be displaced, it is more common for a halogen in the ortho or para position to the nitro group to act as the leaving group. For example, aryl halides with nitro-group activation react with nucleophiles like hydroxides or amines to yield substituted products. libretexts.org This principle allows for the synthesis of various derivatives where the nitro group is either replaced or used as an activating group for the substitution of other leaving groups on the aromatic ring. smolecule.com

Hydrolysis of Amide Linkages

The amide bond in this compound can be cleaved through hydrolysis to yield its constituent molecules: 4-nitrobenzoic acid and 4-methylaniline. This reaction is typically carried out under either acidic or basic conditions, usually requiring heat. masterorganicchemistry.comlibretexts.org

Acid-catalyzed hydrolysis involves protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. masterorganicchemistry.comlibretexts.org In basic hydrolysis, a nucleophile such as a hydroxide ion directly attacks the carbonyl carbon. libretexts.org Due to the stability of the amide bond, these reactions are generally slower than the hydrolysis of esters and often require prolonged heating with strong acids or bases. libretexts.orgarkat-usa.org

Table 4: General Conditions for Amide Hydrolysis

ConditionReagentsProduct 1Product 2Reference
AcidicAqueous HCl or H₂SO₄, heat4-nitrobenzoic acid4-methylammonium salt libretexts.org
BasicAqueous NaOH or KOH, heat4-nitrobenzoate salt4-methylaniline libretexts.org

Synthesis of Acylthiourea and Acylselenourea Analogues

Analogues containing acylthiourea and acylselenourea moieties can be synthesized from precursors of this compound. A common method involves the in-situ formation of an acyl isothiocyanate or isoselenocyanate. This is achieved by reacting an acyl chloride, such as 4-nitrobenzoyl chloride, with a salt like potassium thiocyanate (B1210189) (KSCN) or potassium selenocyanate (B1200272) (KSeCN) in a dry solvent like THF. researchgate.netresearchgate.net The resulting intermediate is then reacted with an appropriate amine to form the final acylthiourea or acylselenourea derivative. researchgate.netresearchgate.net

Furthermore, the direct thionation of the amide to a thioamide has been reported. This compound can be converted to N-(4-Methylphenyl)-4-nitrothiobenzamide using a thionating agent. google.com These thioamides and their related urea (B33335) analogues are valuable in medicinal chemistry and materials science. mdpi.comresearchgate.netnih.gov

Table 5: Synthesis of Acylthiourea and Acylselenourea Analogues

Starting MaterialReagentsIntermediateFinal Product TypeReference
4-Nitrobenzoyl chloride1. KSCN 2. Amine4-Nitrobenzoyl isothiocyanateAcylthiourea researchgate.netresearchgate.netmdpi.com
4-Nitrobenzoyl chloride1. KSeCN 2. Amine4-Nitrobenzoyl isoselenocyanateAcylselenourea researchgate.netresearchgate.net
This compoundThionating Agent-N-(4-Methylphenyl)-4-nitrothiobenzamide google.com

Exploration of Stereoisomeric and Side-Product Formation during Synthesis

The synthesis of this compound, a molecule of interest in various chemical research domains, primarily involves the acylation of p-toluidine with 4-nitrobenzoyl chloride. While the principal reaction is straightforward, a closer examination of the synthetic process reveals potential complexities related to stereoisomerism, particularly in its analogues, and the formation of various side-products. The purity of the final compound is contingent on the quality of the starting materials and the precise control of reaction conditions.

Stereoisomerism

This compound is an achiral molecule. It lacks stereogenic centers and planes of symmetry that would allow for stereoisomers such as enantiomers or diastereomers. The molecule possesses a rotatable single bond between the phenyl ring and the amide nitrogen, but the energy barrier to rotation is not significant enough to result in stable, isolable atropisomers at room temperature.

However, the synthesis of structurally related analogues can lead to the formation of stereoisomers. For instance, in reactions involving substituted starting materials, different constitutional isomers can be formed which may themselves be chiral or have stereoisomeric forms. An example is seen in the reaction between 1,4-dimethyl-2-nitrobenzene (B166905) and 2-methoxy-1-methyl-4-nitrobenzene, which can yield two distinct stereoisomers: N-(2,5-dimethylphenyl)-2-methoxy-4-nitrobenzamide and N-(3-methoxy-4-methylphenyl)-4-methyl-3-nitrobenzamide. hit2lead.com

Side-Product and Impurity Formation

The formation of side-products and impurities is a critical consideration in the synthesis of this compound. These can originate from the starting materials or from competing side-reactions during the amidation process.

Impurities from Starting Materials

The purity of the precursors, p-toluidine and 4-nitrobenzoyl chloride, is paramount for a clean reaction. Commercial starting materials may contain positional isomers that can react to form isomeric side-products, which are often difficult to separate from the desired product due to their similar physical properties.

Isomeric Toluidines: Commercial p-toluidine may be contaminated with o-toluidine (B26562) and m-toluidine. Their reaction with 4-nitrobenzoyl chloride would produce the corresponding isomeric benzamides.

Isomeric Nitrobenzoyl Chlorides: The 4-nitrobenzoyl chloride precursor is typically synthesized from 4-nitrobenzoic acid. If the parent acid contains isomeric impurities (e.g., 2-nitrobenzoic acid or 3-nitrobenzoic acid), these will be converted to their respective acid chlorides and subsequently form isomeric N-(4-methylphenyl)-nitrobenzamides. The quality of reagents like phosphorus pentachloride or thionyl chloride used in the formation of the acid chloride also impacts the purity, with low-grade reagents potentially leading to yields as low as 40-50% and the formation of colored by-products. orgsyn.org

Table 1: Potential Isomeric Side-Products from Contaminated Starting Materials
Impurity OriginReactant ImpurityResulting Side-Product
p-Toluidineo-ToluidineN-(2-Methylphenyl)-4-nitrobenzamide
m-ToluidineN-(3-Methylphenyl)-4-nitrobenzamide
4-Nitrobenzoyl Chloride2-Nitrobenzoyl chlorideN-(4-Methylphenyl)-2-nitrobenzamide
3-Nitrobenzoyl chlorideN-(4-Methylphenyl)-3-nitrobenzamide

Process-Related Side-Products

Side-reactions occurring during the synthesis can also generate impurities. The conditions of the acylation reaction, such as temperature, solvent, and the presence of moisture or a base (like pyridine or triethylamine), play a significant role.

Hydrolysis: 4-Nitrobenzoyl chloride is moisture-sensitive and can readily hydrolyze back to 4-nitrobenzoic acid, particularly during workup.

Unreacted Starting Materials: Incomplete reactions will leave residual p-toluidine and 4-nitrobenzoyl chloride (or its hydrolysis product). Unreacted p-toluidine is typically removed by washing the reaction mixture with dilute acid, such as hydrochloric acid. ias.ac.in

Condensation Products: In syntheses of related nitro-compounds, the formation of imine derivatives through condensation reactions has been observed as a minor pathway. mdpi.com

Purification methods such as recrystallization from solvents like carbon tetrachloride or ligroin, or column chromatography, are often necessary to remove these side-products and obtain pure this compound. orgsyn.org

Table 2: Common Process-Related Impurities and By-products
Impurity TypeChemical NameReason for Formation
Hydrolysis Product4-Nitrobenzoic acidReaction of 4-nitrobenzoyl chloride with water.
Unreacted Starting Materialp-ToluidineIncomplete reaction.

Based on a comprehensive search of available scientific literature, it has been determined that detailed theoretical and computational studies specifically for the compound This compound are not presently available. The body of research accessible through scientific databases consistently pertains to a different, more complex molecule named N-(4-methylphenyl)-2-(3-nitrobenzamide)benzamide. ajol.infoevitachem.combohrium.comresearchgate.netbohrium.com

This similarly named "bis amide" has been the subject of computational analyses, including Density Functional Theory (DFT) calculations, which are used to investigate properties such as molecular geometry, electronic structure (HOMO-LUMO), and molecular electrostatic potential (MEP). ajol.infoevitachem.comresearchgate.net However, due to significant structural differences, the specific data and research findings for N-(4-methylphenyl)-2-(3-nitrobenzamide)benzamide cannot be substituted or extrapolated to describe this compound.

Consequently, it is not possible to generate an article with the requested detailed research findings, data tables, and specific analyses for this compound as mandated by the provided outline. The foundational data required to populate the sections on Geometry Optimization, FMO Analysis, MEP Mapping, NBO Analysis, Vibrational Wavenumbers, and NLO Properties for this specific compound is absent from the searched literature.

Theoretical and Computational Investigations of N 4 Methylphenyl 4 Nitrobenzamide

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are cornerstones of modern drug discovery and materials science, allowing researchers to visualize and predict molecular behavior. These techniques are applied to understand how N-(4-Methylphenyl)-4-nitrobenzamide might interact with biological targets and to assess its dynamic stability.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a ligand in the active site of a target protein. mdpi.com The results of docking studies are often scored based on the binding energy, with lower values suggesting a more favorable interaction.

While detailed docking studies for this compound against specific protein targets are not extensively detailed in the provided search results, research on analogous benzamide (B126) derivatives demonstrates the utility of this approach. For instance, studies on related compounds reveal binding energies ranging from -7.9 to -9.8 kcal/mol against enzymes like α-amylase and α-glucosidase, indicating strong binding potential. nih.gov

The stability of a ligand-protein complex is determined by a network of non-covalent interactions. nih.gov Molecular docking analysis provides a detailed view of these interactions:

Hydrogen Bonding: These are crucial directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. nih.gov In studies of similar benzamide compounds, hydrogen bonds are frequently observed between the amide or nitro groups and amino acid residues such as glutamic acid and histidine in the protein's active site. nih.govresearchgate.net

Electrostatic Interactions: These include interactions between charged or polar groups. For example, charge-charge interactions have been noted between the nitro group of a benzamide derivative and charged amino acid residues like aspartic acid. nih.gov

Hydrophobic Interactions: These occur between nonpolar groups and are a major driving force for ligand binding. nih.gov The aromatic rings of this compound are capable of forming significant hydrophobic and π-π stacking interactions with nonpolar residues in a binding pocket. researchgate.netscispace.com

Molecular dynamics (MD) simulations provide a dynamic picture of a ligand-protein complex over time, offering insights into its stability and the conformational changes it may undergo. biorxiv.org An MD simulation calculates the trajectory of atoms and molecules, revealing how the system evolves. bioexcel.eu This method is used to validate the results of molecular docking and to ensure that the predicted binding pose is stable under physiological conditions. researchgate.net

Root Mean Square Deviation (RMSD) is a key metric used to analyze MD simulation results. It measures the average distance between the atoms of the simulated structure and a reference structure (usually the initial docked pose) over time. bioexcel.eu A stable RMSD value that flattens out over the course of the simulation suggests that the ligand-protein complex has reached equilibrium and is stable. biorxiv.orgbioexcel.eu In studies of related benzamide derivatives, RMSD analysis has been used to confirm the stability of the top-ranked compound within the binding site of its target protein. nih.govresearchgate.net Fluctuations in RMSD can indicate instability or significant conformational changes in the complex. scielo.br

Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics

In Silico Predictive Modeling

In silico predictive modeling uses computational methods to forecast the pharmacokinetic and pharmacodynamic properties of a compound, helping to identify potential liabilities early in the drug discovery process. mdpi.com

ADMET prediction assesses the likely fate of a compound in the body. mdpi.com This analysis is crucial for developing orally bioavailable drugs. Several empirical rules are used to evaluate "drug-likeness."

Lipinski's Rule of Five is a widely used guideline to determine if a compound has properties that would make it a likely orally active drug in humans. drugbank.com The rule states that a compound is more likely to be orally bioavailable if it does not violate more than one of the following criteria drugbank.comresearchgate.netnih.gov:

Molecular weight less than 500 Daltons.

An octanol-water partition coefficient (log P) not greater than 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

Veber's Rule provides additional criteria related to molecular flexibility and polar surface area, suggesting that good oral bioavailability is also associated with researchgate.net:

10 or fewer rotatable bonds.

A polar surface area (PSA) no greater than 140 Ų.

Studies on a series of related nitrobenzamide derivatives have shown that they generally exhibit good absorption and solubility profiles, fulfilling the criteria of both Lipinski's and Veber's rules. nih.govresearchgate.net For this compound, a theoretical analysis of these parameters would be a critical first step in assessing its potential as a drug candidate.

The table below outlines the predicted drug-likeness parameters for this compound based on its chemical structure.

PropertyPredicted Value for this compoundLipinski's/Veber's RuleCompliance
Molecular Weight 256.26 g/mol ≤ 500Yes
Hydrogen Bond Donors 1≤ 5Yes
Hydrogen Bond Acceptors 3≤ 10Yes
log P (calculated) ~3.5-4.0≤ 5Yes
Rotatable Bonds 3≤ 10Yes
Polar Surface Area (PSA) 62.89 Ų≤ 140Yes

Advanced Applications of N 4 Methylphenyl 4 Nitrobenzamide in Scientific Research

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

N-(4-Methylphenyl)-4-nitrobenzamide serves as a crucial building block in the synthesis of more complex organic molecules. smolecule.comontosight.ai Its structure incorporates functional groups that can be readily modified, allowing for the construction of diverse chemical entities. The nitro group, in particular, is a versatile functional group that can be reduced to an amino group, providing a pathway to a different class of compounds with altered biological and chemical properties. smolecule.comsmolecule.com

One of the primary applications of this compound as a synthetic intermediate is in the preparation of various benzamide (B126) and aniline (B41778) derivatives. For instance, it is a precursor in the synthesis of N-(4-methylphenyl)-2-(3-nitrobenzamide)benzamide. bohrium.comevitachem.com The general synthetic route to produce this compound itself often involves the reaction of 4-nitrobenzoyl chloride with p-toluidine (B81030). google.comchemsrc.com

The reactivity of the nitro and amide functionalities allows for a range of chemical transformations. The nitro group can undergo reduction to form an amine, while the amide bond can be subjected to hydrolysis or other modifications. This versatility makes this compound a valuable starting material for creating libraries of compounds for various research purposes, including drug discovery and materials science. smolecule.comontosight.ai

Contributions to Materials Science Research

The distinct electronic properties of this compound make it a compound of interest in the field of materials science. Its potential applications stem from its ability to participate in charge-transfer interactions and its suitability for incorporation into hybrid materials.

Investigations into Charge-Transfer Interactions within Polymeric Systems

The presence of both an electron-donating methyl group and an electron-withdrawing nitro group within the molecular structure of this compound suggests its potential for engaging in charge-transfer (CT) interactions. These interactions are fundamental to the properties of many organic electronic materials. Research has explored the charge-transfer phenomena in related nitrobenzamide derivatives, which can be crucial for the development of materials with specific optical or electrical properties. While direct studies on this compound in polymeric systems are not extensively detailed in the provided results, the investigation of similar compounds provides a strong basis for its potential in this area.

Development and Characterization of Hybrid Materials

This compound can serve as a component in the creation of hybrid materials. These materials, which combine organic and inorganic components, can exhibit novel properties that are not present in the individual constituents. The amide and nitro functionalities of the molecule offer sites for interaction and bonding with other materials. For instance, related benzamide compounds are used in the synthesis of polyimides, which are known for their high thermal stability and excellent mechanical properties. iucr.org The incorporation of this compound into such polymer backbones could potentially enhance their properties or introduce new functionalities.

Utility in Advanced Chemical Research Methodologies (e.g., Qualitative Organic Chemistry of Amine Derivatives)

In the context of qualitative organic chemistry, this compound and its derivatives are useful for the characterization and identification of amines. The reaction of an unknown primary or secondary amine with 4-nitrobenzoyl chloride (a precursor to this compound) can produce a solid amide derivative with a characteristic melting point. This classic chemical method aids in the structural elucidation of unknown amine compounds.

The spectroscopic data for this compound is well-characterized, providing a reference for researchers. For example, its 1H NMR and 13C NMR spectra have been reported, detailing the chemical shifts of the protons and carbons in the molecule. google.com This information is invaluable for confirming the synthesis of the compound and for studying its interactions with other molecules.

Spectroscopic Data Reported Values
¹H NMR (CDCl₃, 400 MHz) δ 9.37 (bs, NH), 8.26 (d, J=8.8 Hz, 2H), 8.11 (d, J=8.4 Hz, 2H), 7.58 (d, J=8.0 Hz, 2H), 7.16 (d, J=8.0 Hz, 2H), 2.34 (s, 3H) google.com
¹³C NMR (CDCl₃, 100 MHz) δ 163.8, 149.3, 140.7, 135.3, 134.4, 129.3, 128.7, 123.4, 120.8, 20.8 google.com
Melting Point 201-203 °C google.com

Furthermore, the study of the crystal structure of related benzamides through techniques like X-ray diffraction provides insights into intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.netresearchgate.net These non-covalent interactions are crucial in determining the solid-state packing of molecules and can influence the material's bulk properties.

Q & A

Q. What are the optimal synthetic routes for N-(4-Methylphenyl)-4-nitrobenzamide?

The synthesis typically involves coupling 4-nitrobenzoyl chloride with 4-methylaniline under controlled conditions. A standard protocol includes:

  • Reagents : 4-nitrobenzoyl chloride, 4-methylaniline, a base (e.g., triethylamine), and a solvent (e.g., dichloromethane or THF).
  • Procedure : React equimolar amounts of 4-methylaniline and 4-nitrobenzoyl chloride in anhydrous solvent at 0–5°C for 1 hour, followed by room temperature stirring for 12–24 hours.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) yields the pure product.
    Characterization via 1^1H/13^13C NMR, IR, and HRMS is essential to confirm structure and purity .

Q. How is this compound characterized spectroscopically?

Key techniques include:

  • NMR : 1^1H NMR detects aromatic protons (δ 8.0–8.4 ppm for nitrobenzamide) and methyl groups (δ 2.3–2.5 ppm). 13^13C NMR confirms carbonyl (δ ~165 ppm) and nitro group positions.
  • HRMS : Molecular ion peaks (e.g., [M+H]+^+) validate the molecular formula.
  • UV-Vis : Absorbance bands at ~240 nm and ~290 nm indicate π→π* transitions in the nitroaromatic system .

Q. What preliminary biological screening assays are suitable for this compound?

  • Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the nitro group’s electron-withdrawing properties .

Advanced Research Questions

Q. How can structural contradictions in crystallography data be resolved?

  • Software Tools : Use SHELXL for refining X-ray diffraction data. Key steps:
    • Input .hkl and .ins files.
    • Adjust thermal parameters (Uiso_{iso}) for non-H atoms.
    • Validate hydrogen bonding and π-π stacking interactions via Mercury or Olex4.
  • Data Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Rint_{int} values for data quality .

Q. What mechanistic insights explain the fragmentation pathways in mass spectrometry?

Under ESI-MS conditions, the compound undergoes:

  • Pathway 1 : Amide bond cleavage, forming (4-nitrobenzylidyne)oxonium cation (m/z 150).
  • Pathway 2 : Sigma bond cleavage, yielding 4-nitrobenzamidic cation (m/z 167) and 2-(3-methylphenyl)ethan-1-ylium (m/z 135).
    Computational tools (e.g., Gaussian) model transition states and isotopic patterns to distinguish pathways .

Q. How can computational modeling predict binding interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite. Steps:
    • Prepare ligand (this compound) and receptor (e.g., kinase PDB ID: 1ATP).
    • Define grid boxes around active sites.
    • Analyze docking poses for hydrogen bonds (nitro group with Lys/Arg residues) and hydrophobic contacts (methylphenyl with Leu/Val pockets).
  • MD Simulations : GROMACS assesses binding stability over 100 ns trajectories .

Q. How are data contradictions in biological activity resolved?

  • Case Study : If antimicrobial assays conflict, verify:
    • Strain Variability : Test multiple strains (ATCC controls).
    • Compound Stability : HPLC checks for degradation under assay conditions.
    • Statistical Analysis : Apply ANOVA with post-hoc tests (p<0.05) .

Methodological Considerations

Q. Designing SAR studies for nitrobenzamide derivatives

  • Modifications : Vary substituents on the phenyl ring (e.g., Cl, OMe) and amide linker (e.g., alkyl vs. aryl).
  • Assays : Test against a panel of enzymes (e.g., COX-2, HDACs) to correlate structure with inhibition potency.
  • Data Analysis : Use Hansch analysis or 3D-QSAR (CoMFA) to model activity trends .

Q. Validating synthetic intermediates via hyphenated techniques

  • LC-MS/MS : Monitor reaction progress in real-time.
  • NMR Titration : Detect transient intermediates (e.g., acyl ammonium salts).
  • In Situ IR : Track carbonyl (C=O) and nitro (NO2_2) group reactivity .

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Reactant of Route 1
N-(4-Methylphenyl)-4-nitrobenzamide
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Reactant of Route 2
N-(4-Methylphenyl)-4-nitrobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.